C12H8ClFN4O
Description
Position within Heterocyclic and Aryl-Substituted Compound Families
C₁₂H₈ClFN₄O belongs to the imidazo[4,5-b]pyridine family, a class of nitrogen-containing bicyclic heterocycles renowned for their pharmacological relevance. The compound’s core structure consists of a fused five-membered imidazole ring and a six-membered pyridine ring, which collectively provide a rigid scaffold for molecular interactions. This scaffold is further functionalized by a 2-chloro-3-fluorophenyl group at the 3-position, placing the compound within the broader category of aryl-substituted heterocycles.
The aryl substituent introduces both electronic and steric effects that influence the compound’s reactivity and binding affinity. The chlorine atom at the ortho position and the fluorine atom at the meta position on the phenyl ring create a distinct electronic profile, enhancing the molecule’s ability to participate in halogen bonding and dipole-dipole interactions. These features are critical in medicinal chemistry, where halogen atoms are often employed to optimize target engagement and metabolic stability.
Table 1: Molecular Properties of C₁₂H₈ClFN₄O
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₈ClFN₄O |
| Molecular weight | 278.67 g/mol |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
| XLogP | 1.8 |
| Lipinski compliance | Yes |
Data derived from computational analyses and experimental measurements confirm the compound’s adherence to drug-likeness criteria. The moderate lipophilicity (XLogP = 1.8) suggests favorable membrane permeability, while the balanced count of hydrogen bond donors (2) and acceptors (4) supports solubility in aqueous environments.
Significance in Targeted Drug Discovery Paradigms
C₁₂H₈ClFN₄O has emerged as a candidate molecule in the development of targeted therapies due to its structural versatility and compatibility with high-throughput screening platforms. The imidazo[4,5-b]pyridine core is a privileged structure in kinase inhibitor design, as its planar geometry facilitates insertion into the ATP-binding pockets of enzymes. For example, analogs of this scaffold have shown inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases implicated in cancer progression.
The halogenated aryl group further augments the compound’s potential for selective target modulation. Chlorine and fluorine atoms are frequently utilized in drug design to fine-tune pharmacokinetic properties. Chlorine’s polarizable electron cloud enhances van der Waals interactions with hydrophobic protein pockets, while fluorine’s high electronegativity can improve metabolic stability by resisting oxidative degradation. In C₁₂H₈ClFN₄O, the juxtaposition of these halogens at the 2- and 3-positions of the phenyl ring may create a complementary electrostatic surface for binding to proteins with aromatic clusters, such as G-protein-coupled receptors (GPCRs).
Table 2: Comparative Analysis of Halogen Effects in C₁₂H₈ClFN₄O
| Halogen | Position | Electronic Contribution | Role in Binding |
|---|---|---|---|
| Cl | Ortho | σ-Hole polarization | Enhances hydrophobic interactions |
| F | Meta | Electron-withdrawing | Stabilizes charge distribution |
Recent studies have highlighted the compound’s compatibility with fragment-based drug discovery (FBDD) approaches. Its molecular weight (278.67 g/mol) and moderate complexity allow it to serve as a starting point for iterative optimization, where additional functional groups can be introduced to improve affinity or selectivity. For instance, the primary amine at the 2-position of the imidazo ring provides a handle for derivatization via amide coupling or reductive amination, enabling the exploration of structure-activity relationships (SAR).
Properties
Molecular Formula |
C12H8ClFN4O |
|---|---|
Molecular Weight |
278.67 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8ClFN4O/c13-9-2-1-3-10(14)8(9)6-17-18-12(19)11-7-15-4-5-16-11/h1-7H,(H,18,19)/b17-6+ |
InChI Key |
CLVNVCHNSGDXBO-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NC=CN=C2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenylhydrazine and a suitable pyrazine derivative.
Cyclization Reaction: The phenylhydrazine derivative undergoes cyclization with the pyrazine derivative under acidic or basic conditions to form the triazolopyrazine core.
Substitution Reaction: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions using appropriate halogenating agents.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide
Chemical Reactions Analysis
8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives
Scientific Research Applications
8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-chloro-3-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Evidence-Based Compounds
Structural and Functional Contrasts
C₄F₇N (Fluoronitrile): A fully fluorinated nitrile with strong dielectric properties, ideal for electrical insulation. bioactive roles).
C₇H₆N₂O (Benzoxazole derivative): Features a fused aromatic ring with oxygen and nitrogen, contributing to its polarity and enzyme inhibition. Lacks fluorine and chlorine, but its nitro group (-NO₂) in the synthesis precursor (5-nitro-1,2-benzoxazole) highlights reactivity differences compared to C₁₂H₈ClFN₄O .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for C12H8ClFN4O, and how can researchers validate their reproducibility?
- Methodology : Begin by reviewing peer-reviewed literature to identify published synthetic protocols. Reproduce the synthesis step-by-step, ensuring precise control of reaction conditions (temperature, solvent, catalysts). Validate purity using HPLC (>95% purity threshold) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature values to confirm reproducibility .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation using LC-MS and quantify decomposition products. Compare results against baseline stability data from inert conditions (e.g., argon atmosphere, -20°C). Statistical tools like ANOVA can identify significant degradation pathways .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?
- Methodology : Apply response surface methodology (RSM) to systematically vary critical parameters (e.g., reagent stoichiometry, temperature, reaction time). Use software like JMP or Minitab to model interactions and predict optimal conditions. Validate predictions through iterative lab experiments. Report both successful and failed trials to highlight robustness and limitations .
Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?
- Methodology : Perform meta-analysis of existing data to identify outliers or methodological inconsistencies. Replicate conflicting studies under standardized conditions (e.g., identical cell lines, assay protocols). Use Bland-Altman plots to assess inter-lab variability. If discrepancies persist, propose hypotheses (e.g., isomerization under assay conditions) and validate via structural elucidation .
Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Validate predictions with experimental kinetic studies (e.g., reaction rate measurements under varying pH). Cross-correlate computational and experimental data to refine models .
Data Management & Reproducibility
Q. What are best practices for managing and sharing raw data from this compound studies?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and crystallographic data in repositories like Chemotion or RADAR4Chem. Include metadata (e.g., instrument settings, calibration details) to ensure reproducibility. Reference datasets using persistent identifiers (DOIs) in publications .
Q. How should researchers address irreproducible results in multi-step syntheses of this compound?
- Methodology : Document all procedural details (e.g., solvent batch, humidity during crystallization). Use control experiments to isolate problematic steps. Collaborate with independent labs for cross-validation. If irreproducibility persists, publish negative results with transparency to guide future studies .
Analytical Challenges
Q. What advanced techniques differentiate between polymorphic forms of this compound?
- Methodology : Combine X-ray powder diffraction (XRPD) with solid-state NMR to identify polymorphs. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can further characterize thermal stability differences. For dynamic systems, use variable-temperature studies to monitor phase transitions .
Ethical & Collaborative Considerations
Q. How can researchers ethically incorporate prior data on this compound into new studies?
- Methodology : Cite original sources rigorously and obtain permissions for reused figures/data. For unpublished data, collaborate with original authors to ensure alignment with their findings. Disclose all conflicts of interest and adhere to journal-specific licensing requirements (e.g., CC-BY-SA for open-access data) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
